MAGLi 432
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Overview
Description
MAGLi 432 is a novel, highly selective, potent, and reversible inhibitor of monoacylglycerol lipase. Monoacylglycerol lipase is an enzyme that hydrolyzes the endocannabinoid signaling lipid 2-arachidonyl glycerol, which plays a crucial role in the regulation of various physiological processes, including inflammation and neuroprotection .
Preparation Methods
MAGLi 432 is synthesized through a series of chemical reactions involving bicyclopiperazine derivatives. The synthetic route involves the optimization of a screening hit to achieve high exposure in the brain following intraperitoneal administration . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .
Chemical Reactions Analysis
MAGLi 432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions can be used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MAGLi 432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on endocannabinoid signaling.
Biology: Investigated for its role in modulating inflammation and neuroprotection by increasing levels of 2-arachidonyl glycerol and reducing levels of arachidonic acid and prostaglandins
Medicine: Explored as a potential therapeutic agent for neurological disorders such as multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease
Industry: Potential applications in the development of anti-inflammatory drugs and neuroprotective agents
Mechanism of Action
MAGLi 432 exerts its effects by binding with high affinity to the active site of monoacylglycerol lipase, inhibiting its activity. This inhibition leads to an increase in the levels of 2-arachidonyl glycerol, which in turn reduces the levels of arachidonic acid and prostaglandins, thereby modulating inflammation and neuroprotection . The molecular targets and pathways involved include the endocannabinoid signaling pathway and the cyclooxygenase-mediated prostaglandin production pathway .
Comparison with Similar Compounds
MAGLi 432 is unique in its high selectivity and potency as a monoacylglycerol lipase inhibitor. Similar compounds include:
JZL 184: Another monoacylglycerol lipase inhibitor with different selectivity and potency profiles.
SAR 127303: A selective monoacylglycerol lipase inhibitor with distinct chemical structure and biological activity.
This compound stands out due to its reversible inhibition and high exposure in the brain, making it a valuable tool for studying the role of monoacylglycerol lipase in various physiological processes .
Properties
Molecular Formula |
C22H24BrClN2O2 |
---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
[(7R,9aR)-7-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]-(2-bromo-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24BrClN2O2/c1-28-20-4-2-3-19(21(20)23)22(27)26-12-11-25-13-16(7-10-18(25)14-26)15-5-8-17(24)9-6-15/h2-6,8-9,16,18H,7,10-14H2,1H3/t16-,18+/m0/s1 |
InChI Key |
BKTASVDLNMGMFP-FUHWJXTLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Br)C(=O)N2CCN3C[C@H](CC[C@@H]3C2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)N2CCN3CC(CCC3C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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